molecular formula C10H14BrNO2 B13517989 4-(aminomethyl)-3,4-dihydro-2H-1-benzopyran-8-ol hydrobromide

4-(aminomethyl)-3,4-dihydro-2H-1-benzopyran-8-ol hydrobromide

Cat. No.: B13517989
M. Wt: 260.13 g/mol
InChI Key: BGJXRKDATSGDRV-UHFFFAOYSA-N
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Description

4-(aminomethyl)-3,4-dihydro-2H-1-benzopyran-8-ol hydrobromide is a chemical compound with a complex structure that includes an aminomethyl group, a dihydrobenzopyran ring, and a hydrobromide salt

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(aminomethyl)-3,4-dihydro-2H-1-benzopyran-8-ol hydrobromide typically involves multiple steps. One common method includes the initial formation of the dihydrobenzopyran ring followed by the introduction of the aminomethyl group. The final step involves the conversion to the hydrobromide salt. Specific reaction conditions such as temperature, solvents, and catalysts can vary depending on the desired yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(aminomethyl)-3,4-dihydro-2H-1-benzopyran-8-ol hydrobromide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the aminomethyl group, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

4-(aminomethyl)-3,4-dihydro-2H-1-benzopyran-8-ol hydrobromide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating certain medical conditions.

    Industry: Utilized in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 4-(aminomethyl)-3,4-dihydro-2H-1-benzopyran-8-ol hydrobromide involves its interaction with specific molecular targets. It may act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structure and functional groups. The pathways involved can include signal transduction, metabolic regulation, and cellular communication.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dihydroxybenzylamine hydrobromide: Similar in structure but with different functional groups.

    4-(Aminomethyl)catechol hydrobromide: Shares the aminomethyl group but differs in the aromatic ring structure.

Uniqueness

4-(aminomethyl)-3,4-dihydro-2H-1-benzopyran-8-ol hydrobromide is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C10H14BrNO2

Molecular Weight

260.13 g/mol

IUPAC Name

4-(aminomethyl)-3,4-dihydro-2H-chromen-8-ol;hydrobromide

InChI

InChI=1S/C10H13NO2.BrH/c11-6-7-4-5-13-10-8(7)2-1-3-9(10)12;/h1-3,7,12H,4-6,11H2;1H

InChI Key

BGJXRKDATSGDRV-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(C1CN)C=CC=C2O.Br

Origin of Product

United States

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